1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
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Overview
Description
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fused bicyclic structure with a carbaldehyde functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the Fischer indole synthesis. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indazole ring. For instance, the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with formylating agents like Vilsmeier-Haack reagent can yield the desired carbaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents or organolithium compounds.
Major Products
Oxidation: 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Reduction: 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with similar reactivity but different biological activity.
1-methyl-1H-indazole-3-carbaldehyde: Lacks the tetrahydro ring, leading to different chemical properties.
1H-indazole-3-carbaldehyde: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to its fused bicyclic structure and the presence of both a methyl group and a carbaldehyde functional group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1018663-58-5 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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